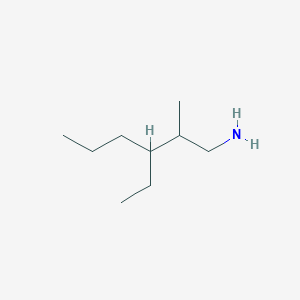

3-Ethyl-2-methylhexan-1-amine

Description

General Overview of Primary Amine Chemistry in Advanced Synthetic Strategies

Primary amines, characterized by the -NH2 functional group attached to a carbon atom, are fundamental building blocks in organic chemistry. enthu.com They serve as versatile intermediates in a wide range of chemical transformations. Their nucleophilic nature allows them to participate in crucial reactions such as alkylation, acylation, and the formation of imines, which are pivotal in constructing more complex molecular architectures. smolecule.com In advanced synthetic strategies, primary amines are indispensable for creating libraries of compounds for drug discovery and for the synthesis of ligands used in catalysis. bohrium.com Modern synthetic methods are continually being developed to introduce the primary amine group with high efficiency and selectivity, including techniques like reductive amination and the Gabriel synthesis.

Rationale for Investigating Stereochemically Complex Alkyl Amines

The introduction of stereochemical complexity, such as the presence of multiple chiral centers in an alkyl amine, dramatically expands its potential utility. d-nb.info Molecules with specific three-dimensional arrangements can exhibit highly selective interactions with biological targets like enzymes and receptors. smolecule.com This stereospecificity is a cornerstone of modern drug design, where the desired therapeutic effect is often elicited by only one enantiomer of a chiral drug, while the other may be inactive or even detrimental. The investigation of stereochemically complex alkyl amines like 3-Ethyl-2-methylhexan-1-amine is driven by the need to develop new chiral building blocks for the asymmetric synthesis of bioactive molecules. The replacement of stereochemically complex natural product fragments with simplified, yet structurally defined, alkyl amines has shown promise in enhancing the antiproliferative activity of certain compounds. scispace.com

Structural Elucidation Challenges and Opportunities for Branched Hexanamine Derivatives

The structural characterization of branched hexanamine derivatives presents both challenges and opportunities. The presence of multiple methyl and ethyl substituents along the hexane (B92381) chain leads to a variety of constitutional and stereoisomers. Distinguishing between these isomers requires a combination of sophisticated analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The systematic IUPAC nomenclature provides a clear method for naming these complex structures, with this compound being a prime example. The opportunity lies in correlating the specific three-dimensional structure of each isomer with its unique physical and chemical properties, which can inform the design of new molecules with tailored functionalities.

Historical Context of Hexanamine Derivative Research in Organic Synthesis

The study of organic synthesis has a rich history, dating back to the 19th century with foundational discoveries that paved the way for the creation of complex molecules. openaccessjournals.comnih.govucl.ac.uk While the early focus was on isolating and identifying natural products, the field has progressed to the point where chemists can now design and construct novel molecules with unprecedented precision. nih.gov The development of new synthetic methodologies has been a driving force in this evolution. openaccessjournals.com Research into hexanamine derivatives is part of this broader narrative, contributing to the ever-expanding toolbox of organic chemists and enabling the synthesis of increasingly complex and valuable compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2248344-47-8 |

| SMILES | CCCC(CC)C(C)CN |

| InChI | InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3 |

| InChI Key | RCQUSVTXPYJYFB-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQUSVTXPYJYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 2 Methylhexan 1 Amine

Enantioselective and Diastereoselective Synthesis of 3-Ethyl-2-methylhexan-1-amine Isomers

Achieving control over the stereochemistry at both the C2 and C3 positions of this compound requires sophisticated synthetic strategies. These methods are designed to selectively produce one or more of the four possible stereoisomers.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral precursors like imines, enamines, or nitroalkenes. acs.org For a target like this compound, this could involve the hydrogenation of a corresponding unsaturated precursor, 3-ethyl-2-methyl-1-nitrohex-1-ene or a related imine. Transition metal catalysts, typically based on rhodium, iridium, or ruthenium, complexed with chiral phosphine ligands, are instrumental in achieving high enantioselectivity. acs.orgnih.gov

The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome. For instance, Rh- and Ir-based catalysts have been successfully employed in the asymmetric hydrogenation of various imines and enamines to produce chiral amines with high enantiomeric excess (ee). bohrium.com A potential route could involve the hydrogenation of an N-protected imine derived from 3-ethyl-2-methylhexanal.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Rh(COD)₂BF₄ / Chiral Bisphosphine Ligand | N-Aryl Imines | >95% | researchgate.net |

| [Ir(COD)Cl]₂ / Chiral Phosphine-Oxazoline Ligand | N-Sulfonyl Imines | Up to 99% | acs.org |

This table presents generalized data for the asymmetric hydrogenation of imines, which is applicable to the synthesis of chiral branched amines.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure natural products, such as amino acids or terpenes, as starting materials. For this compound, a conceivable chiral pool precursor could be an amino acid like L-isoleucine or L-alloisoleucine, which possesses a stereocenter analogous to the C2 position. The synthesis would involve chain extension and modification of the side chain and carboxyl group to construct the target molecule.

Deracemization: This strategy involves the conversion of a racemic mixture of the amine or a precursor into a single enantiomer. Biocatalytic methods, employing enzymes like ω-transaminases, can perform enantioselective deamination of one enantiomer, followed by stereoselective amination of the resulting ketone to yield the desired single-enantiomer amine. acs.org Chemical deracemization methods have also been developed, often involving a photoredox catalyst in conjunction with a chiral primary amine catalyst to selectively isomerize an enamine intermediate, effectively converting a racemic α-branched aldehyde precursor into a single enantiomer before its conversion to the amine. chemrxiv.orgresearchgate.net

Table 2: Comparison of Deracemization Strategies for Chiral Amines

| Strategy | Method | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Biocatalytic Deracemization | Enantioselective Deamination/Amination | (R)- and (S)-selective ω-transaminases | High enantioselectivity (>99% ee), mild conditions |

This table outlines general principles of deracemization applicable to the synthesis of chiral amines or their precursors.

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, offers a metal-free alternative for synthesizing chiral amines. nih.gov A plausible organocatalytic route to this compound could involve the asymmetric conjugate addition of a nucleophile to a nitroalkene (e.g., 3-ethyl-1-nitrohex-1-ene) catalyzed by a chiral thiourea or primary amine catalyst. rsc.org The resulting chiral nitroalkane can then be reduced to the primary amine.

Another powerful approach is the asymmetric Mannich reaction, where an aldehyde, an amine, and a ketone (or its enamine/enolate equivalent) are coupled. A chiral primary amine catalyst can facilitate the formation of an enamine from a simple aldehyde, which then reacts with an imine derived from 3-ethylhexanal to stereoselectively form a new C-C bond and establish the required stereocenters. acs.org

Stereodivergent synthesis enables access to all possible stereoisomers of a molecule from a common starting material by simply changing the catalyst or reaction conditions. For this compound, a strategy could involve the reaction of a single prochiral enamine with a chiral catalyst system. By selecting different enantiomers of the catalyst (e.g., a chiral phosphoric acid or a primary amine), it is possible to direct the reaction to form any of the four diastereomers. This approach provides a highly efficient and flexible route to the complete set of isomers for comparative studies.

Novel Retrosynthetic Pathways and Building Blocks for the Compound

Modern synthetic chemistry focuses on developing modular and efficient routes to complex molecules. This involves identifying novel building blocks and retrosynthetic disconnections that allow for convergent and flexible syntheses.

The construction of the specific carbon skeleton of this compound is a central challenge. The key C-C bond disconnections can be made between C2-C3 or C3-C4.

Alkylation of Enolates: A classic strategy involves the alkylation of a chiral enolate or its equivalent. For instance, a chiral auxiliary-derived enolate of propionamide could be alkylated with a 1-bromo-2-ethylbutane fragment to establish the stereochemistry at C2 and form the C2-C3 bond.

Multicomponent Reactions: More advanced strategies utilize multicomponent reactions to assemble the scaffold in a single step. A visible-light-mediated carbonyl alkylative amination could bring together a primary amine (ammonia equivalent), an aldehyde (e.g., 2-ethylbutanal), and an alkyl iodide (e.g., 1-iodopropane) to form the branched amine scaffold. nih.govrsc.org This approach is highly convergent and allows for rapid diversification.

Catalytic Cross-Coupling: Researchers have developed methods for the formal cross-coupling of amines and carboxylic acids to form sp³-sp³ carbon-carbon bonds. news-medical.net This innovative strategy could potentially couple a simple amine with a branched carboxylic acid derivative to construct the desired carbon framework.

Table 3: Key Building Blocks for the Synthesis of this compound

| Building Block Type | Example | Corresponding Synthetic Strategy |

|---|---|---|

| Aldehydes & Ketones | 2-Ethylbutanal, 3-Heptanone | Reductive Amination, Mannich Reaction |

| Alkyl Halides | 1-Iodo-2-methylbutane, 3-Bromopentane | Enolate Alkylation, Grignard Reaction |

| Nitroalkenes | 3-Ethyl-1-nitrohex-1-ene | Asymmetric Conjugate Addition |

This table lists potential starting materials and intermediates for various synthetic approaches to the target compound.

Nitrile Reduction Pathways to Primary Amines

The reduction of nitriles presents a direct and reliable method for the synthesis of primary amines, including structurally complex ones like this compound. This transformation involves the conversion of a cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂), effectively adding a carbon and a nitrogen functionality in a single precursor. The key precursor for this pathway would be 2-methyl-3-ethylhexanenitrile.

Catalytic hydrogenation is a widely employed method for nitrile reduction, often utilizing transition metal catalysts such as Raney nickel, palladium, or platinum. The reaction proceeds by the addition of hydrogen gas (H₂) across the carbon-nitrogen triple bond. The choice of catalyst, solvent, temperature, and pressure are crucial parameters to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines.

Alternatively, stoichiometric reductions using metal hydrides offer another powerful route. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the free amine. While highly effective, the pyrophoric nature of LiAlH₄ necessitates careful handling. Other hydride reagents such as borane complexes (e.g., BH₃·THF) can also be employed.

Recent advancements have focused on developing milder and more selective reducing agents. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of nitriles in excellent yields. Similarly, ammonia (B1221849) borane under thermal conditions can reduce nitriles without the need for a metal catalyst, presenting a more environmentally benign option.

Table 1: Comparison of Reagents for Nitrile Reduction to this compound

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| H₂ / Raney Nickel | Ethanol | 80-100 | 50-100 | 85-95 | High pressure required; potential for secondary amine formation. |

| LiAlH₄ | Diethyl ether | 35 (reflux) | 1 | 90-98 | Highly efficient but requires anhydrous conditions and careful handling. |

| BH₃·THF | THF | 66 (reflux) | 1 | 80-90 | Milder alternative to LiAlH₄. |

| Ammonia Borane | Dioxane | 100 | 1 | 85-95 | Metal-free; environmentally benign byproducts (H₂ and NH₃). organic-chemistry.org |

Reductive Amination Protocols for the Formation of this compound

Reductive amination is a versatile and widely used method for the synthesis of amines, including primary amines from aldehydes or ketones. libretexts.org For the synthesis of this compound, the corresponding aldehyde, 2-methyl-3-ethylhexanal, would serve as the starting material. nih.gov This process involves two key steps: the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine source, followed by the in-situ reduction of this intermediate.

To synthesize a primary amine, ammonia is used as the nitrogen source. The reaction between 2-methyl-3-ethylhexanal and ammonia forms an intermediate imine, which is then reduced to the target primary amine. A key challenge in the reductive amination with ammonia is preventing the over-alkylation of the newly formed primary amine, which can react with the starting aldehyde to form secondary and tertiary amines. organic-chemistry.org

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon, Raney nickel) is a common industrial practice. stackexchange.com For laboratory-scale synthesis, milder reducing agents are often preferred. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is selective for the reduction of the protonated imine over the starting aldehyde. youtube.com A safer and more common alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for the reductive amination of a wide range of aldehydes and ketones. stackexchange.com

Optimizing reaction conditions, such as the concentration of ammonia, the choice of solvent, and the pH, is crucial for maximizing the yield of the primary amine. For instance, using a large excess of ammonia can help to drive the equilibrium towards the formation of the primary amine and minimize side reactions. nih.govacs.org

Table 2: Reagents and Conditions for Reductive Amination of 2-Methyl-3-ethylhexanal

| Amine Source | Reducing Agent | Solvent | Catalyst/Additive | Typical Yield (%) |

|---|---|---|---|---|

| Ammonia | H₂ / Pd/C | Methanol | - | 80-90 |

| Ammonia | NaBH₃CN | Methanol | Acetic Acid | 75-85 |

| Ammonium (B1175870) Acetate | NaBH(OAc)₃ | Dichloromethane | - | 85-95 |

| Ammonia/Ti(OiPr)₄ | NaBH₄ | Ethanol | - | 80-90 |

Alkylation and Acylation Reactions in Amine Synthesis

While direct alkylation of ammonia with an appropriate alkyl halide, such as 1-halo-3-ethyl-2-methylhexane, might seem like a straightforward approach, it is often plagued by a lack of selectivity. wikipedia.org The resulting primary amine is typically more nucleophilic than ammonia, leading to subsequent alkylations that produce a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. wikipedia.org Therefore, direct alkylation of ammonia is generally not a preferred method for the selective synthesis of primary amines in a laboratory setting. wikipedia.org

To circumvent the issue of over-alkylation, indirect methods involving acylation followed by reduction are more commonly employed. In this approach, a suitable carboxylic acid derivative, such as 3-ethyl-2-methylhexanoyl chloride, can be reacted with an ammonia equivalent. The resulting primary amide, 3-ethyl-2-methylhexanamide, can then be reduced to the target primary amine, this compound.

The reduction of the amide to the amine can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This method is generally high-yielding and avoids the problem of over-alkylation. The reaction is typically carried out in an anhydrous ethereal solvent. The robustness of this two-step sequence makes it a reliable, albeit less atom-economical, alternative to direct alkylation.

Table 3: Two-Step Acylation-Reduction Route to this compound

| Acylating Agent | Amine Source | Amide Reduction Reagent | Overall Yield (%) |

|---|---|---|---|

| 3-Ethyl-2-methylhexanoyl chloride | Aqueous Ammonia | LiAlH₄ in THF | 85-95 |

| 3-Ethyl-2-methylhexanoic acid | Ammonia (with coupling agent) | BH₃·THF | 80-90 |

Development of Sustainable Synthetic Protocols for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines, aiming to reduce environmental impact and improve efficiency. rsc.org For a molecule like this compound, sustainable protocols focus on the use of environmentally benign solvents and reagents, catalytic methods to enhance atom economy, and innovative energy sources like light and electricity. uva.nlrsc.org

Green Solvents and Reagents in Amine Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives. For amine synthesis, water is an ideal green solvent, although the low solubility of many organic substrates can be a limitation. The use of surfactants or phase-transfer catalysts can sometimes overcome this issue.

Bio-based solvents, derived from renewable resources, are gaining traction. Examples include Cyrene™, a solvent derived from cellulose (B213188), which has been successfully used in amide synthesis, a key step in one of the pathways to amines. rsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another promising class of green solvents. mdpi.com They are often biodegradable, non-volatile, and can be tailored to specific reactions. mdpi.com Research has shown that DESs can enhance reaction rates and selectivity in various amination reactions. mdpi.com

In addition to green solvents, the use of safer reagents is also a key aspect. For instance, replacing hazardous reducing agents like LiAlH₄ with milder and more stable alternatives such as sodium borohydride in the presence of catalysts, or using catalytic transfer hydrogenation with formic acid or isopropanol as the hydrogen source, contributes to a greener synthetic process.

Catalytic Synthesis for Reduced Waste and Enhanced Atom Economy

Catalytic methods are at the heart of green chemistry as they allow for reactions to proceed with high efficiency and selectivity, generating minimal waste. nih.gov The concept of atom economy, which measures the amount of starting materials that end up in the final product, is a key metric for evaluating the sustainability of a synthesis. researchgate.net

For the synthesis of this compound, catalytic reductive amination and nitrile hydrogenation are inherently more atom-economical than stoichiometric methods. The development of highly active and selective catalysts based on earth-abundant and non-toxic metals is an active area of research. For example, iron- and cobalt-based catalysts have been developed for the reductive amination of aldehydes and ketones, offering a more sustainable alternative to precious metal catalysts like palladium and platinum. nih.gov

The "hydrogen borrowing" or "hydrogen autotransfer" strategy is another elegant catalytic approach. In this method, an alcohol is transiently oxidized to an aldehyde in the presence of a catalyst, which then undergoes reductive amination with an amine source. The hydrogen that was "borrowed" from the alcohol is then used to reduce the imine intermediate. This allows for the direct conversion of alcohols to amines, with water as the only byproduct, representing a highly atom-economical process.

Photochemical and Electrochemical Approaches to Branched Amines

Photochemical and electrochemical methods offer innovative and sustainable ways to drive chemical reactions using light and electricity, respectively, often under mild conditions. These approaches can provide alternative reaction pathways with unique selectivity.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for the synthesis of complex molecules, including branched amines. For instance, photocatalytic methods have been developed for the three-component reductive coupling of an amine, an aldehyde, and an electron-deficient olefin to generate γ-amino acid derivatives, showcasing the potential for constructing complex amine structures. While direct application to this compound is not yet reported, the principles could be adapted.

Electrochemical synthesis provides another green alternative by replacing chemical oxidants or reductants with electrons. nih.gov The electrochemical reduction of nitriles to primary amines is a promising approach. nsf.govacs.org By controlling the electrode potential and reaction conditions, high selectivity for the primary amine can be achieved, avoiding the formation of byproducts. nsf.govacs.org For example, using a nanostructured copper electrocatalyst in a CO₂-saturated electrolyte has been shown to selectively produce primary amines from nitriles by reversibly forming carbamates, which prevents over-reaction. nsf.gov This method avoids the use of high-pressure hydrogen or pyrophoric metal hydrides, making it an attractive and sustainable strategy for the synthesis of amines like this compound. acs.orgnanoge.org

Advanced Spectroscopic and Chiral Analytical Characterization of 3 Ethyl 2 Methylhexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent framework of 3-Ethyl-2-methylhexan-1-amine. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the molecule's constitution can be assembled.

Due to the absence of published experimental data for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These estimations are based on established increments and spectral data for structurally analogous aliphatic amines.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (-CH₂NH₂) | ~2.65 (m) | ~45.2 |

| C2 (-CH) | ~1.70 (m) | ~38.5 |

| C3 (-CH) | ~1.45 (m) | ~48.1 |

| C4 (-CH₂) | ~1.25 (m) | ~29.7 |

| C5 (-CH₂) | ~1.30 (m) | ~23.0 |

| C6 (-CH₃) | ~0.90 (t) | ~14.1 |

| C2-CH₃ | ~0.88 (d) | ~15.8 |

| C3-CH₂CH₃ | ~1.35 (m) | ~25.5 |

| C3-CH₂CH₃ | ~0.85 (t) | ~11.5 |

| -NH₂ | ~1.5 (br s) | - |

Two-dimensional NMR experiments are crucial for confirming the bonding network by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would display cross-peaks connecting H1 with H2, H2 with H3 and H2-CH₃, H3 with H4 and H3-CH₂CH₃, and so on, allowing for the complete tracing of the proton spin systems within the molecule. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation for each C-H bond, for instance, linking the proton signal at ~2.65 ppm to the carbon signal at ~45.2 ppm (C1).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for connecting the different spin systems identified in the COSY spectrum. For example, the protons of the C6 methyl group (~0.90 ppm) would show correlations to C5 and C4, confirming the end of the main chain. Similarly, the H1 protons would show correlations to C2 and C3, unequivocally establishing the connectivity around the amine-bearing carbon.

The table below summarizes the key hypothetical correlations expected from 2D NMR analysis that would confirm the structure of this compound.

| Experiment | Observed Correlation (Proton → Nucleus) | Information Gained |

| COSY | H1 ↔ H2 | Connectivity of C1 and C2 |

| H2 ↔ H3, H2-CH₃ | Connectivity around the C2 stereocenter | |

| H3 ↔ H4, H3-CH₂CH₃ | Connectivity around the C3 stereocenter | |

| H4 ↔ H5 | Connectivity of the n-propyl fragment | |

| H5 ↔ H6 | Connectivity of the n-propyl fragment | |

| HSQC | H1 ↔ C1 | Direct C-H attachment at C1 |

| H2 ↔ C2 | Direct C-H attachment at C2 | |

| H6 ↔ C6 | Direct C-H attachment at C6 | |

| HMBC | H1 → C2, C3 | Connects the aminomethyl group to the core |

| H2-CH₃ → C1, C2, C3 | Confirms methyl position at C2 | |

| H6 → C4, C5 | Confirms propyl chain structure and attachment at C3 |

As this compound possesses two chiral centers (C2 and C3), it can exist as four possible stereoisomers (two pairs of enantiomers). NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for differentiating these isomers.

Chiral Shift Reagents (CSRs): Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used as chiral shift reagents. libretexts.org These Lewis-acidic complexes reversibly bind to the basic amine group of the substrate. libretexts.org In a chiral environment, the two enantiomers of this compound will form diastereomeric complexes with the CSR. These diastereomeric complexes have different magnetic properties, leading to the separation of previously overlapping NMR signals for the enantiomers. libretexts.org The integration of the separated signals allows for the determination of enantiomeric excess (ee).

Anisotropic Effects: Another approach involves using a chiral aligning medium, such as a polypeptide liquid crystal. nih.gov Enantiomers will interact differently with the chiral solvent, leading to slightly different average orientations. nih.gov This differential orientation results in measurable differences in anisotropic NMR parameters like residual dipolar couplings (RDCs) or residual chemical shift anisotropies (RCSAs), allowing for the distinction and analysis of the enantiomers. nih.gov

The following table illustrates a hypothetical scenario of proton signal splitting for one enantiomeric pair of this compound upon the addition of a chiral shift reagent.

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) after addition of Eu(hfc)₃ |

| (R,R)-enantiomer | ||

| H1 | 2.65 | 3.15 |

| H2 | 1.70 | 2.20 |

The acyclic nature of this compound allows for considerable conformational freedom due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) is the technique used to study these motional processes. unibas.itnih.gov

At room temperature, the rotation around the C-C bonds is typically very fast on the NMR timescale. copernicus.org This rapid interconversion means that the observed NMR spectrum is a weighted average of all the populated conformations. auremn.org.br To study individual conformers (rotamers), variable-temperature (VT) NMR experiments are performed. By lowering the temperature, the rate of bond rotation can be slowed. If the energy barrier to rotation is sufficiently high, a temperature (the coalescence temperature) will be reached below which the exchange becomes slow on the NMR timescale, and distinct signals for individual conformers may be resolved. copernicus.org

For a flexible aliphatic amine like this compound, the energy barriers for C-C bond rotation are generally low. Therefore, observing distinct rotamers would likely require extremely low temperatures. However, DNMR can still provide valuable information about the thermodynamics of the conformational equilibrium and the kinetic barriers between different conformational states.

| Dynamic Process | NMR Observation at Room Temp. | Dynamic NMR Approach | Information Obtained |

| Rotation around C-C bonds | Averaged, sharp signals | Variable-Temperature (VT) NMR | Energy barriers to rotation (ΔG‡), populations of conformers at low temp. |

| Inversion of Amine Nitrogen | Typically very fast | Not usually observable by standard NMR | - |

| Configurational Stability | Stable | - | Stereoisomers do not interconvert without chemical reaction |

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry provides critical information about a molecule's mass and, by extension, its elemental composition. Fragmentation analysis further aids in structural elucidation.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. For this compound (C₉H₂₁N), the protonated molecular ion [M+H]⁺ would be observed in techniques like electrospray ionization (ESI).

The table below compares the theoretical exact mass of the protonated molecule with a hypothetical measured value, demonstrating the power of HRMS in confirming the elemental composition.

| Ion Formula | Theoretical Monoisotopic Mass (Da) | Hypothetical Measured Mass (Da) | Mass Difference (ppm) |

| [C₉H₂₂N]⁺ | 144.17467 | 144.17498 | 2.15 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation patterns that provide structural information. wikipedia.org

For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comwhitman.edu For this compound, the primary fragmentation is expected to be the cleavage of the C1-C2 bond. Another common fragmentation for primary amines is the formation of an iminium ion at m/z 30.

The following table outlines the predicted major fragmentation pathways for the protonated [M+H]⁺ ion of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure / Pathway |

| 144.17 | 127.15 | NH₃ (Ammonia) | Loss of the amine group, forming a C₉H₁₉⁺ carbocation. |

| 144.17 | 114.16 | C₂H₆ (Ethane) | Loss of the ethyl group from C3. |

| 144.17 | 100.14 | C₃H₈ (Propane) | Loss of the propyl group from C3. |

| 144.17 | 30.03 | C₈H₁₆ | β-cleavage resulting in the [CH₂=NH₂]⁺ ion. |

Ion Mobility Mass Spectrometry (IM-MS) for Isomeric and Conformational Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond traditional mass spectrometry, enabling the differentiation of isomers (constitutional and stereo-) and conformers that would otherwise be indistinguishable by their mass-to-charge ratio alone.

For this compound, which possesses two chiral centers, four stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the enantiomeric pairs is diastereomeric. Diastereomers, having different physical properties, can be separated by IM-MS due to their distinct three-dimensional shapes, which result in different collision cross-sections (CCS) in the gas phase. While enantiomers have identical CCS values and cannot be directly separated by conventional IM-MS, their separation can be achieved by forming diastereomeric complexes with a chiral selector.

In a typical IM-MS experiment, the protonated molecules of this compound, [M+H]⁺, would be introduced into the instrument. The ions would then travel through a drift tube filled with an inert buffer gas. The time it takes for an ion to traverse the drift tube is dependent on its CCS; ions with a larger CCS will experience more collisions with the buffer gas and thus have a longer drift time. The resulting data would show distinct arrival time distributions for the diastereomeric pairs.

To differentiate the enantiomers, a chiral selector, such as a cyclodextrin (B1172386), can be introduced to form non-covalent host-guest complexes. The resulting diastereomeric complexes, for instance [(2R,3R)-amine + chiral selector+H]⁺ and [(2S,3S)-amine + chiral selector+H]⁺, will have different CCS values, allowing for their separation.

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for this compound Stereoisomers This interactive table provides hypothetical data illustrating the expected outcomes of an IM-MS analysis of the stereoisomers of this compound. The CCS values are representative and based on the principles of ion mobility separation.

| Stereoisomer | Ion Type | m/z (Da) | Collision Cross Section (CCS) (Ų) |

| (2R,3R)-3-Ethyl-2-methylhexan-1-amine | [M+H]⁺ | 144.17 | 125.2 |

| (2S,3S)-3-Ethyl-2-methylhexan-1-amine | [M+H]⁺ | 144.17 | 125.2 |

| (2R,3S)-3-Ethyl-2-methylhexan-1-amine | [M+H]⁺ | 144.17 | 127.8 |

| (2S,3R)-3-Ethyl-2-methylhexan-1-amine | [M+H]⁺ | 144.17 | 127.8 |

| (2R,3R)-amine + Chiral Selector | [M+CS+H]⁺ | >144.17 | 250.5 |

| (2S,3S)-amine + Chiral Selector | [M+CS+H]⁺ | >144.17 | 253.1 |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy of this compound and its Derivatives

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. utexas.eduacs.orgscispace.comnih.gov For a simple aliphatic amine like this compound, the chromophore (the amine group) does not absorb strongly in the accessible UV-Vis region, making direct CD analysis challenging. To overcome this, the amine is typically derivatized with a chromophoric group to create a new molecule with strong electronic transitions that will exhibit a measurable CD signal.

A common derivatization strategy involves reacting the primary amine with a reagent such as a substituted benzoic acid or a naphthaldehyde to form an amide or imine, respectively. The resulting derivative now contains an aromatic chromophore whose electronic transitions are perturbed by the chiral centers of the original amine. The sign and magnitude of the CD signal, often referred to as a Cotton effect, can then be correlated with the absolute configuration of the stereocenters. For instance, the (2R,3R) and (2S,3S) enantiomers of a derivatized this compound would be expected to show mirror-image CD spectra.

Table 2: Predicted Circular Dichroism Data for a Chromophoric Derivative of this compound This interactive table presents hypothetical CD data for a derivatized form of this compound, illustrating the expected mirror-image relationship between enantiomers.

| Stereoisomer of Derivative | Wavelength of Maximum Absorption (λmax) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (2R,3R)-Derivative | 254 | +15,000 |

| (2S,3S)-Derivative | 254 | -15,000 |

| (2R,3S)-Derivative | 258 | +12,500 |

| (2S,3R)-Derivative | 258 | -12,500 |

Optical Rotatory Dispersion (ORD) Studies and Correlation to Stereochemistry

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.inlibretexts.orgmgcub.ac.invlabs.ac.inyoutube.com Similar to CD spectroscopy, underivatized this compound would exhibit a plain ORD curve, showing a gradual increase or decrease in rotation with decreasing wavelength. kud.ac.invlabs.ac.in To obtain more structural information, particularly for determining the absolute configuration, it is often necessary to measure the ORD spectrum in a region where the molecule has a chromophore that absorbs light. kud.ac.inlibretexts.orgmgcub.ac.invlabs.ac.inyoutube.com

The phenomenon known as the Cotton effect is observed in the ORD spectrum in the vicinity of an absorption band. mgcub.ac.inyoutube.com A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. mgcub.ac.inyoutube.com The sign of the Cotton effect is directly related to the stereochemistry of the chiral centers. Enantiomers will display mirror-image ORD curves with Cotton effects of opposite signs. mgcub.ac.in By derivatizing this compound with a suitable chromophore, the resulting ORD spectrum can be used to assign the absolute configuration by comparing the observed Cotton effect to established rules or to the spectra of structurally related compounds with known stereochemistry.

Table 3: Hypothetical Optical Rotatory Dispersion Data for a Chromophoric Derivative of this compound This interactive table provides hypothetical ORD data, demonstrating the expected opposite Cotton effects for the enantiomers of a derivatized this compound.

| Stereoisomer of Derivative | Wavelength of Peak (nm) | Wavelength of Trough (nm) | Sign of Cotton Effect |

| (2R,3R)-Derivative | 275 | 245 | Positive |

| (2S,3S)-Derivative | 245 | 275 | Negative |

| (2R,3S)-Derivative | 280 | 250 | Positive |

| (2S,3R)-Derivative | 250 | 280 | Negative |

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic methods are essential for the physical separation of stereoisomers and for the quantitative determination of enantiomeric purity.

Chiral Gas Chromatography (GC) for Volatile Amine Derivatives

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. wiley.comgcms.czchromatographyonline.com Due to the polarity and potential for peak tailing of primary amines, this compound is typically derivatized prior to GC analysis. nih.govsigmaaldrich.comresearchgate.net Common derivatization reagents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the amine into a less polar and more volatile derivative. sigmaaldrich.com

The separation of the enantiomers is achieved using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are widely used for the separation of chiral amines. gcms.czchromatographyonline.com The chiral cavities of the cyclodextrin molecules interact differently with the enantiomers of the derivatized analyte, leading to different retention times and, consequently, their separation. The resulting chromatogram would show two distinct peaks for each pair of enantiomers, allowing for the determination of the enantiomeric excess (e.e.).

Table 4: Representative Chiral Gas Chromatography Data for Derivatized this compound This interactive table presents typical chiral GC data for a derivatized form of this compound, showcasing the separation of enantiomers.

| Stereoisomer of Derivative | Retention Time (min) |

| (2R,3R)-Derivative | 15.2 |

| (2S,3S)-Derivative | 15.8 |

| (2R,3S)-Derivative | 16.5 |

| (2S,3R)-Derivative | 17.1 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and versatile techniques for the separation and quantification of enantiomers. nih.govphenomenex.comchiralpedia.comyakhak.orgacs.orgsigmaaldrich.comcsfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. phenomenex.comchiralpedia.comcsfarmacie.cz

For the analysis of this compound, a variety of CSPs could be employed, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a broad range of chiral compounds, including amines. nih.govyakhak.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve the best separation. nih.govyakhak.org The use of acidic or basic additives in the mobile phase can also improve peak shape and resolution for amine compounds. nih.gov

Alternatively, the amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.comresearchgate.net However, the direct method using a CSP is generally preferred due to its simplicity and wider applicability. The result of a successful chiral HPLC separation is a chromatogram with baseline-resolved peaks for the enantiomers, allowing for accurate determination of enantiomeric purity.

Table 5: Illustrative Chiral High-Performance Liquid Chromatography Data for this compound This interactive table provides example chiral HPLC data for the direct separation of the enantiomers of this compound on a chiral stationary phase.

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (2R,3R)-3-Ethyl-2-methylhexan-1-amine | 8.5 | - |

| (2S,3S)-3-Ethyl-2-methylhexan-1-amine | 9.2 | 1.8 |

| (2R,3S)-3-Ethyl-2-methylhexan-1-amine | 10.1 | - |

| (2S,3R)-3-Ethyl-2-methylhexan-1-amine | 11.0 | 2.1 |

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the separation of enantiomers, often surpassing traditional high-performance liquid chromatography (HPLC) in terms of speed and solvent consumption. wiley.comchromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase component, modified with a small amount of an organic solvent, allows for lower viscosity and higher diffusion coefficients, leading to faster separations and higher efficiency. nih.govfagg.be For the chiral resolution of primary amines like this compound, the selection of the chiral stationary phase (CSP) and the mobile phase composition are critical factors.

Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs, such as those derived from amylose and cellulose carbamate (B1207046) derivatives (e.g., Chiralpak® series), are widely used for the chiral separation of a broad range of compounds, including amines. chromatographyonline.comnih.gov These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For basic compounds like this compound, the addition of a basic additive to the mobile phase is often necessary to achieve good peak shapes and resolution on polysaccharide CSPs. researchgate.net

Crown ether-based CSPs, such as Crownpak® CR-I (+), have shown particular utility for the chiral separation of primary amines. wiley.com These stationary phases operate on a principle of host-guest complexation, where the primary ammonium (B1175870) ion of the analyte forms a complex with the crown ether. This interaction is highly stereoselective, allowing for the effective resolution of enantiomers. A key requirement for separation on crown ether columns is the use of an acidic mobile phase to ensure the protonation of the primary amine. wiley.com

Mobile Phase Composition:

The mobile phase in SFC for chiral separations typically consists of supercritical CO2 and a polar organic modifier, such as methanol, ethanol, or isopropanol. chromatographyonline.com The choice and concentration of the modifier can significantly influence retention times and enantioselectivity.

Additives play a crucial role in the successful chiral separation of amines. For polysaccharide-based CSPs, basic additives like ammonium hydroxide, diethylamine, or triethylamine (B128534) are commonly used to minimize undesirable interactions between the basic analyte and the stationary phase, thereby improving peak symmetry. wiley.comresearchgate.net For crown ether phases, an acidic additive such as trifluoroacetic acid (TFA) is essential to protonate the primary amine, facilitating its interaction with the CSP. wiley.com In some cases, strong acids like ethanesulfonic acid (ESA) have been shown to dramatically improve the separation of basic compounds on polysaccharide columns, likely through the formation of an intact salt pair that is then separated. nih.govresearchgate.net

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Modifier | Required Additive for Primary Amines | Principle of Separation |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak® AD-H) | Methanol, Ethanol | Basic (e.g., Ammonium Hydroxide, Diethylamine) | Hydrogen bonding, dipole-dipole interactions, steric fit |

| Crown Ether-based (e.g., Crownpak® CR-I (+)) | Methanol, Ethanol | Acidic (e.g., Trifluoroacetic Acid) | Host-guest complexation of the primary ammonium ion |

| Polysaccharide-based with strong acid additive | Ethanol | Acidic (e.g., Ethanesulfonic Acid) | Separation of an intact salt pair |

Derivatization Strategies for Enhanced Chromatographic Detection

Due to the lack of a strong chromophore or fluorophore in its structure, the sensitive detection of this compound by common chromatographic detectors like UV-Vis or fluorescence can be challenging. Derivatization, the chemical modification of the analyte, is a widely employed strategy to overcome this limitation by introducing a moiety that enhances its detectability. colostate.edulibretexts.org This process can also improve the chromatographic behavior of the analyte by increasing its volatility for gas chromatography (GC) or altering its polarity for liquid chromatography. colostate.edulibretexts.org

Derivatization for High-Performance Liquid Chromatography (HPLC):

For HPLC analysis, pre-column derivatization is a common approach where the analyte is reacted with a labeling reagent prior to injection into the chromatograph. The ideal derivatizing agent should react specifically with the primary amine group under mild conditions to form a stable, highly detectable product.

Fluorescent Labeling: Reagents that introduce a fluorescent tag are particularly useful for achieving high sensitivity.

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. interchim.fr However, these derivatives can be unstable, necessitating automated pre-column derivatization immediately before injection. chromforum.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to produce stable, fluorescent derivatives. helsinki.fi

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with primary and secondary amines to form fluorescent derivatives and has been used for the analysis of various amines in pharmaceutical products. mdpi.com

Derivatization for Gas Chromatography (GC):

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like amines. colostate.edulibretexts.org This is typically achieved by replacing the active hydrogen atoms on the amine group.

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS), to produce more volatile and thermally stable derivatives suitable for GC analysis. sigmaaldrich.com

Acylation: This method involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form an amide. The resulting derivatives are generally more stable than their silylated counterparts. libretexts.org The introduction of halogenated acyl groups can also significantly enhance the response of an electron capture detector (ECD). libretexts.org

Chiral Derivatization for GC: To separate enantiomers on a non-chiral GC column, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which have different physical properties and can be separated. For primary amines, a chiral reagent such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride can be employed for this purpose. nih.gov

| Derivatization Reagent | Target Functional Group | Chromatographic Method | Advantage of Derivatization | Resulting Derivative |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | HPLC-Fluorescence | High sensitivity, rapid reaction | Fluorescent Isoindole |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC-Fluorescence | Stable, fluorescent adducts | Fluorescent Carbamate |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine (active H) | GC | Increased volatility and thermal stability | Trimethylsilyl (TMS) Derivative |

| Trifluoroacetic Anhydride (TFAA) | Primary Amine | GC | Increased stability, enhanced ECD detection | Trifluoroacetamide |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Primary Amine | GC | Formation of diastereomers for chiral separation on achiral columns | Diastereomeric Amide |

Theoretical and Computational Investigations of 3 Ethyl 2 Methylhexan 1 Amine

Conformational Analysis and Energy Landscapes of Branched Amines

Conformational analysis is the study of the different spatial arrangements a molecule can adopt due to rotation around its single bonds. chemistrysteps.com For a flexible molecule like 3-Ethyl-2-methylhexan-1-amine, with its branched alkyl chain, this analysis is crucial for understanding its physical and chemical properties.

While quantum methods are highly accurate, they are computationally expensive. For exploring the vast conformational space of a flexible molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are often more practical. researchgate.net MM methods use classical force fields to calculate the potential energy of a system, allowing for rapid energy minimization of thousands of potential structures.

MD simulations extend this by simulating the movement of atoms over time, providing a dynamic view of the molecule's conformational flexibility. nih.gov These simulations can reveal the pathways of interconversion between different stable conformations and help generate a comprehensive picture of the molecule's energy landscape.

Identifying the global minimum energy conformation—the most stable arrangement of the atoms—is a key goal of conformational analysis. wavefun.com This involves systematically or stochastically exploring the potential energy surface. For this compound, this process involves rotating the single bonds in the carbon backbone and the C-N bond.

The analysis focuses on minimizing steric and torsional strains. libretexts.org Steric strain arises when bulky groups are forced too close together, while torsional strain results from the repulsion of bonding electrons in adjacent bonds. maricopa.edu The most stable conformations are typically staggered, where atoms or groups are positioned to maximize their separation. libretexts.org The "anti" conformation, where the largest substituents on adjacent carbons are 180° apart, is often the lowest in energy. libretexts.org Other staggered conformations, known as "gauche," where these groups are 60° apart, are slightly higher in energy due to steric interactions. organicchemistrytutor.com

Nitrogen Inversion Barriers and Dynamics

Nitrogen inversion, also known as pyramidal inversion, is a process in which the nitrogen atom and its substituents oscillate through a planar transition state, leading to the interconversion of enantiomers if the nitrogen is a stereocenter. wikipedia.org In amines like this compound, this rapid inversion at room temperature typically prevents the isolation of individual enantiomers. libretexts.org The energy barrier to this inversion is a critical parameter that dictates the dynamics of the molecule.

Computational chemistry provides powerful tools to investigate the energetics of nitrogen inversion. researchgate.net For a primary amine such as this compound, the inversion barrier can be calculated by determining the energy difference between the pyramidal ground state and the planar transition state. The transition state is characterized by an sp2-hybridized nitrogen atom, with the lone pair of electrons residing in a p-orbital. stackexchange.com

Several factors influence the magnitude of the nitrogen inversion barrier, including steric hindrance and the electronic effects of the substituents. stackexchange.comnih.gov In the case of this compound, the alkyl substituents are expected to have a modest electronic effect. The steric bulk of the 3-ethyl-2-methylhexyl group, however, can influence the inversion barrier.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can provide quantitative estimates of these barriers. nih.gov For simple aliphatic amines, these barriers are typically in the range of 4-8 kcal/mol. libretexts.org A hypothetical computational study on this compound might yield results such as those presented in the table below.

| Computational Method | Basis Set | Calculated Inversion Barrier (kcal/mol) |

|---|---|---|

| DFT (B3LYP) | 6-31G(d) | 5.8 |

| MP2 | 6-311+G(d,p) | 6.2 |

This table presents hypothetical computational data for this compound to illustrate typical values obtained in such studies.

Prediction of Spectroscopic Signatures and Chiroptical Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. q-chem.com For this compound, these methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and chiroptical spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a computational frequency analysis. nih.gov These calculations can predict the positions and relative intensities of the characteristic absorption bands. For a primary amine like this compound, key predicted vibrations would include the symmetric and asymmetric N-H stretching modes, typically observed in the 3300-3500 cm⁻¹ region, as well as C-H stretching and bending vibrations. openstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with good accuracy using computational methods. q-chem.com These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. For this compound, theoretical predictions of ¹H and ¹³C NMR spectra would show distinct signals for the different hydrogen and carbon atoms in the molecule, aiding in the assignment of experimental spectra.

Chiroptical Properties: Since this compound is a chiral molecule, it is expected to exhibit optical activity. Chiroptical properties, such as the electronic circular dichroism (ECD) spectrum, can be predicted using time-dependent density functional theory (TD-DFT). nih.govnih.gov The predicted ECD spectrum provides information about the molecule's absolute configuration by showing characteristic positive or negative Cotton effects at specific wavelengths. mdpi.com

| Spectroscopic Property | Predicted Value/Range | Computational Method |

|---|---|---|

| N-H Stretch (IR) | ~3350, ~3450 cm⁻¹ | DFT (B3LYP)/6-31G(d) |

| ¹³C Chemical Shift (C1) | ~45 ppm | GIAO-DFT |

| ECD Maximum | ~210 nm | TD-DFT |

This table presents hypothetical predicted spectroscopic data for this compound for illustrative purposes.

Molecular Recognition and Supramolecular Interaction Studies (excluding biological/clinical)

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. beilstein-journals.org The study of these interactions is a cornerstone of supramolecular chemistry. acs.org Computational studies can provide significant insights into the potential of this compound to engage in molecular recognition events.

The primary amine group in this compound is capable of acting as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. These interactions are crucial for the formation of supramolecular assemblies. beilstein-journals.org

Computational modeling can be used to explore the interactions of this compound with various host molecules, such as crown ethers or calixarenes. beilstein-journals.org By calculating the binding energies and analyzing the geometries of the resulting host-guest complexes, it is possible to predict the strength and specificity of these interactions. Such studies can reveal how the chiral nature of this compound influences its binding to chiral hosts, a phenomenon known as chiral recognition. acs.org

For instance, a theoretical study could investigate the complexation of the R- and S-enantiomers of this compound with a chiral crown ether. The difference in the calculated binding energies for the two diastereomeric complexes would provide a measure of the enantioselectivity of the host molecule.

| Host Molecule | Guest Enantiomer | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Chiral Crown Ether A | (R)-3-Ethyl-2-methylhexan-1-amine | -15.2 |

| Chiral Crown Ether A | (S)-3-Ethyl-2-methylhexan-1-amine | -13.8 |

This table presents hypothetical interaction energies to illustrate the concept of chiral molecular recognition.

Chemical Transformations and Derivatization Strategies for 3 Ethyl 2 Methylhexan 1 Amine

Amidation and Urethane Formation with the Primary Amine Moiety

The primary amine group of 3-Ethyl-2-methylhexan-1-amine is readily acylated to form amides, sulfonamides, carbamates, and ureas. These transformations are fundamental in synthetic chemistry for creating robust chemical linkages and for installing protecting groups.

The nucleophilic nitrogen of this compound readily attacks electrophilic carbonyl and sulfonyl groups to yield stable amide and sulfonamide derivatives, respectively.

Amide Formation: The reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534), proceeds efficiently. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. Direct condensation with a carboxylic acid is also possible using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamides. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.

| Reactant | Reagent | Conditions | Product |

| This compound | Acetyl chloride | Pyridine, 0°C to RT | N-(3-Ethyl-2-methylhexyl)acetamide |

| This compound | Benzoic anhydride (B1165640) | Triethylamine, DCM | N-(3-Ethyl-2-methylhexyl)benzamide |

| This compound | p-Toluenesulfonyl chloride | Aqueous NaOH | N-(3-Ethyl-2-methylhexyl)-4-methylbenzenesulfonamide |

Carbamates and ureas are important derivatives of amines, often used as protecting groups or as key structural motifs in various functional molecules. nih.gov

Carbamate (B1207046) Formation: Carbamates are typically synthesized by reacting this compound with a chloroformate (e.g., benzyl chloroformate or ethyl chloroformate) or a dicarbonate (B1257347) (e.g., di-tert-butyl dicarbonate, Boc₂O). organic-chemistry.org These reactions are crucial for installing common amine protecting groups like Cbz (carboxybenzyl) and Boc (tert-butyloxycarbonyl). Another approach involves the reaction of the amine with carbon dioxide and an alcohol, often catalyzed by a coupling agent. nih.gov

Urea (B33335) Formation: Substituted ureas can be prepared through several routes. The most direct method is the reaction of this compound with an isocyanate. Alternatively, a stepwise approach can be used where the amine is first converted to a carbamate, which is then reacted with another amine. google.com Symmetrical ureas can be formed by reacting the primary amine with a phosgene (B1210022) equivalent.

| Reactant | Reagent | Conditions | Product Class | Example Product Name |

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane, RT | Carbamate | tert-Butyl (3-ethyl-2-methylhexyl)carbamate |

| This compound | Phenyl isocyanate | THF, RT | Urea | 1-(3-Ethyl-2-methylhexyl)-3-phenylurea |

| This compound | Ethyl chloroformate | Aqueous Na₂CO₃ | Carbamate | Ethyl (3-ethyl-2-methylhexyl)carbamate |

Imine and Enamine Chemistry Derived from this compound

The reaction of this compound with carbonyl compounds is a cornerstone of its chemical reactivity, leading to the formation of imines, which are versatile synthetic intermediates. youtube.com

Primary amines, such as this compound, undergo a nucleophilic addition-elimination reaction with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orglibretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction, often by azeotropic distillation. libretexts.org

The rate of imine formation is pH-dependent, with optimal rates generally observed around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

| Carbonyl Compound | Conditions | Intermediate | Product |

| Benzaldehyde | Toluene, cat. H⁺, Dean-Stark | Carbinolamine | N-Benzylidene-3-ethyl-2-methylhexan-1-amine |

| Acetone | Methanol, cat. H⁺ | Carbinolamine | N-(Propan-2-ylidene)-3-ethyl-2-methylhexan-1-amine |

| Cyclohexanone | Benzene, cat. H⁺, Dean-Stark | Carbinolamine | N-Cyclohexylidene-3-ethyl-2-methylhexan-1-amine |

While primary amines react with aldehydes and ketones to form imines, secondary amines react to form enamines. libretexts.orgwikipedia.org An enamine is characterized by a C=C double bond adjacent to a nitrogen atom and is a nitrogen analog of an enol. wikipedia.org To utilize enamine chemistry starting from this compound, it must first be converted to a secondary amine, for example, through N-alkylation (see section 5.3).

Once the corresponding secondary amine is formed (e.g., N-methyl-3-ethyl-2-methylhexan-1-amine), it can then react with an enolizable aldehyde or ketone to form an enamine. masterorganicchemistry.com Enamines are excellent carbon nucleophiles due to resonance that places a negative charge on the α-carbon. wikipedia.orgmasterorganicchemistry.com This nucleophilicity is exploited in carbon-carbon bond-forming reactions, such as the Stork enamine alkylation and acylation. wikipedia.org In these reactions, the enamine attacks an electrophile (like an alkyl halide or acyl halide), forming an iminium salt intermediate. This intermediate is then hydrolyzed with aqueous acid to regenerate the carbonyl group, now functionalized at the α-position, and the secondary amine. masterorganicchemistry.com

Functionalization at the Nitrogen Atom

Beyond the transformations already discussed, the nitrogen atom of this compound can be functionalized through other key reactions, primarily N-alkylation.

N-alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. The primary amine can react with one equivalent of an alkyl halide to produce a secondary amine. This secondary amine can then react further to yield a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. This process is often referred to as exhaustive alkylation. youtube.com Controlling the degree of alkylation to selectively obtain the secondary or tertiary amine can be challenging, as the product amines are often more nucleophilic than the starting amine. However, by carefully controlling stoichiometry and reaction conditions, or by using alternative methods like reductive amination, specific N-alkylated products can be synthesized. Reductive amination, which involves the reduction of the imine formed from the condensation of the amine with an aldehyde or ketone, is a highly effective method for producing secondary and tertiary amines. youtube.com

Alkylation and Acylation Reactions for Higher Amine Derivatives

The synthesis of secondary, tertiary, and acylated derivatives of this compound is governed by the nucleophilicity of the primary amine, which is modulated by the steric bulk of the 3-ethyl-2-methylhexyl group.

Alkylation Reactions:

Direct alkylation of primary amines with alkyl halides is a fundamental method for synthesizing more substituted amines. However, this reaction is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. wikipedia.org For a sterically hindered primary amine like this compound, the rate of the initial alkylation is expected to be slower compared to less hindered amines.

The reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of an alkyl halide.

Mono-alkylation: Achieving selective mono-alkylation to form the corresponding secondary amine can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. researchgate.net Strategies to favor mono-alkylation include using a large excess of the primary amine or employing specific reaction conditions, such as the use of ionic liquids as solvents, which have been shown to reduce overalkylation. researchgate.net

Di-alkylation: The formation of a tertiary amine by di-alkylation is also possible, typically by using a stoichiometric amount or an excess of the alkylating agent. The steric hindrance of the 3-ethyl-2-methylhexyl group would significantly influence the feasibility and rate of the second alkylation step.

Acylation Reactions:

N-acylation is a reliable method for forming amides from primary amines. This reaction is typically carried out using acylating agents like acyl chlorides or acid anhydrides. libretexts.orgchemistrystudent.com

The reaction of this compound with an acyl chloride, for instance, proceeds through a nucleophilic addition-elimination mechanism. libretexts.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the N-acylated product (an amide). libretexts.org

Given the steric hindrance of this compound, the rate of acylation might be reduced. However, acylation is generally a very efficient reaction and is expected to proceed to completion, likely requiring slightly more forcing conditions (e.g., elevated temperature or longer reaction times) compared to unhindered amines. pearson.com The use of a non-nucleophilic base, such as triethylamine or pyridine, is common to neutralize the HCl generated during the reaction with acyl chlorides. thieme-connect.de

Table 1: Comparison of Expected Reactivity in Alkylation and Acylation

| Reaction Type | Reagent Example | Expected Product Type | Key Considerations for this compound |

|---|---|---|---|

| Mono-alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Prone to overalkylation; steric hindrance may slow the initial reaction but also the second. |

| Di-alkylation | Excess Methyl Iodide | Tertiary Amine | Requires more forcing conditions due to increasing steric hindrance. |

| Acylation | Acetyl Chloride (CH₃COCl) | N-substituted Amide | Generally efficient; steric hindrance may slow the rate but the reaction is expected to be high-yielding. |

Formation of Quaternary Ammonium Salts and N-Oxides

Quaternary Ammonium Salts:

The exhaustive alkylation of this compound leads to the formation of a quaternary ammonium salt. This is typically achieved by reacting the primary amine with a large excess of a methylating agent, most commonly methyl iodide (CH₃I). wikipedia.org This process, known as exhaustive methylation, proceeds stepwise through the secondary and tertiary amine intermediates until the nitrogen atom is fully alkylated, resulting in a permanently positively charged quaternary ammonium cation. wikipedia.orgallen.in

The steric hindrance around the nitrogen in this compound will make each successive methylation step progressively more difficult. However, with a highly reactive and small alkylating agent like methyl iodide, the reaction can be driven to completion, often with heating. ucalgary.ca These quaternary ammonium salts are important intermediates, notably in elimination reactions. allen.in

N-Oxides:

The oxidation of the nitrogen atom in an amine leads to the formation of an N-oxide. For primary amines, the oxidation process is more complex than for tertiary amines and can lead to various products. However, N-oxides are generally formed by the oxidation of tertiary amines. wikipedia.org Therefore, to form the N-oxide of this compound, it would first need to be converted to the tertiary amine, N,N-dimethyl-3-ethyl-2-methylhexan-1-amine.

The subsequent oxidation of the tertiary amine to the N-oxide is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org

R-N(CH₃)₂ + H₂O₂ → R-N(CH₃)₂O + H₂O

Amine N-oxides are highly polar molecules and possess a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org The steric bulk around the nitrogen in the tertiary amine precursor could influence the rate of N-oxide formation, potentially requiring longer reaction times or stronger oxidizing conditions.

Stereospecific Reactions Involving the Branched Hexane (B92381) Backbone

The chiral centers at positions 2 and 3 of the this compound backbone allow for the possibility of stereospecific reactions, where the existing stereochemistry of the molecule influences the stereochemical outcome of the reaction.

Stereoselective Hydroxylation and Oxidation Processes

The selective oxidation of unactivated C-H bonds in alkanes to alcohols (hydroxylation) is a significant challenge in organic synthesis due to the high bond dissociation energy of C-H bonds. nih.gov For the 3-ethyl-2-methylhexane backbone, there are multiple secondary (CH₂) and tertiary (CH) C-H bonds, as well as primary (CH₃) ones.

Hydroxylation:

Catalytic systems, often involving transition metal complexes, are employed to achieve selective hydroxylation. mdpi.com The regioselectivity of such reactions is influenced by both electronic and steric factors.

Tertiary C-H bonds are generally more reactive towards hydroxylation than secondary or primary C-H bonds due to the lower bond dissociation energy and the stability of the resulting radical or cationic intermediate. scripps.edu Thus, oxidation of the 3-ethyl-2-methylhexane backbone would likely favor hydroxylation at the C2 or C3 positions.

Stereoselectivity in such reactions would be influenced by the existing stereochemistry of the substrate. The catalyst would approach the C-H bond from the less sterically hindered face of the molecule, potentially leading to a preferred diastereomer of the resulting alcohol. The amino group, or a derivative thereof, could also act as a directing group, influencing the site of hydroxylation.

Oxidation:

Further oxidation of the hydroxylated products would lead to ketones. The direct oxidation of C-H bonds to carbonyl groups is also possible. The presence of branched alkyl groups can influence the rate of oxidation. nih.gov

Table 2: Potential Sites for Oxidation on the Hexane Backbone

| Position | C-H Bond Type | Potential Oxidation Product | Comments |

|---|---|---|---|

| C2 | Tertiary (CH) | Tertiary Alcohol, Ketone (after rearrangement) | Electronically favored site for oxidation. |

| C3 | Tertiary (CH) | Tertiary Alcohol, Ketone (after rearrangement) | Another electronically favored site. |

| C4, C5 | Secondary (CH₂) | Secondary Alcohols, Ketones | Less reactive than tertiary C-H bonds. |

Elimination Reactions (e.g., Hofmann Elimination) and Alkene Formation

Elimination reactions of amines can be used to synthesize alkenes. The Hofmann elimination is a classic example that proceeds through a quaternary ammonium salt intermediate. wikipedia.org This reaction is known for its distinct regioselectivity, which contrasts with the more common Zaitsev's rule. byjus.com

The process involves three main steps:

Exhaustive Methylation: The primary amine, this compound, is treated with excess methyl iodide to form the quaternary ammonium iodide salt, [3-Ethyl-2-methylhexyl]trimethylammonium iodide. allen.in

Formation of Hydroxide Salt: The iodide salt is then treated with silver oxide (Ag₂O) and water. The silver iodide precipitates, and the counter-ion is replaced with a hydroxide ion (OH⁻), forming the quaternary ammonium hydroxide. chemistrysteps.com

Thermal Elimination: Heating the quaternary ammonium hydroxide induces an E2 elimination reaction, where the hydroxide ion acts as a base to remove a β-hydrogen, leading to the formation of an alkene, a tertiary amine (trimethylamine), and water. ucalgary.ca

Regioselectivity:

The Hofmann elimination typically follows the Hofmann rule , which states that the major product is the least substituted (least stable) alkene. byjus.com This is primarily due to the steric bulk of the leaving group, the trimethylammonium group (-N(CH₃)₃⁺). The bulky leaving group directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.org

For the [3-Ethyl-2-methylhexyl]trimethylammonium hydroxide, the leaving group is on C1. The only β-hydrogens are on C2. Therefore, elimination will form a double bond between C1 and C2.

The product of the Hofmann elimination of this compound would be 3-Ethyl-2-methylhex-1-ene .